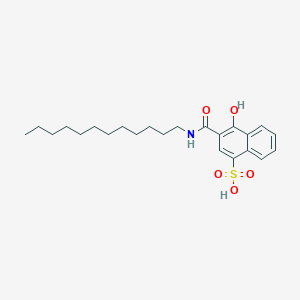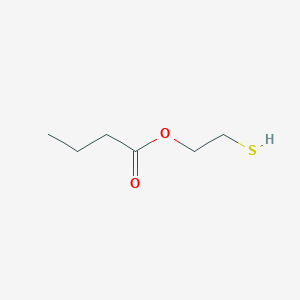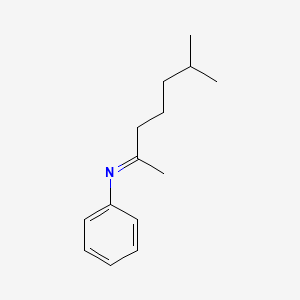![molecular formula C11H12OS B14597910 Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- CAS No. 60603-16-9](/img/structure/B14597910.png)
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a methylene-propenyl-thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with a methoxy-propenyl-thio compound in the presence of a catalyst . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring, such as halogens or nitro groups, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Scientific Research Applications
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s thio group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the methoxy and methylene-propenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzene, (2-methoxy-2-propenyl)-: Similar structure but lacks the thio group.
Benzene, (2-methyl-1-propenyl)-: Similar structure but with a methyl group instead of a methoxy group.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a different substitution pattern.
Uniqueness
Benzene, [(2-methoxy-1-methylene-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60603-16-9 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-methoxybuta-1,3-dien-2-ylsulfanylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(12-3)10(2)13-11-7-5-4-6-8-11/h4-8H,1-2H2,3H3 |
InChI Key |
OAZAQKXFVDWLHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(=C)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)




![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}acetamide](/img/structure/B14597869.png)


![Cycloheptanone, 2-[(3-nitrophenyl)methylene]-](/img/structure/B14597883.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneselanyl)]hexabenzene](/img/structure/B14597893.png)
![6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrole-2-carbaldehyde](/img/structure/B14597900.png)

